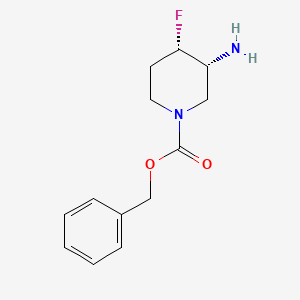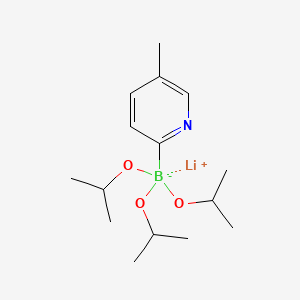![molecular formula C9H10N2O B571893 6-Méthoxy-2-méthylimidazo[1,2-a]pyridine CAS No. 1226907-32-9](/img/structure/B571893.png)
6-Méthoxy-2-méthylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 6-Methoxy-2-methylimidazo[1,2-a]pyridine consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methoxy group at the 6-position and a methyl group at the 2-position.
Applications De Recherche Scientifique
6-Methoxy-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes for the detection of metal ions.
Mécanisme D'action
Target of Action
6-Methoxy-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mode of Action
It’s known that 2-methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through halogenation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
One study showed that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus . This suggests that 6-Methoxy-2-methylimidazo[1,2-a]pyridine may also have antimicrobial effects.
Action Environment
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine proceeded with a substitution of a hydrogen atom at the c-3 carbon atom . This suggests that the compound’s action may be influenced by the presence of halogens in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminopyridine with 2-methoxyacetophenone under acidic conditions can lead to the formation of the desired compound. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-2-methylimidazo[1,2-a]pyridine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the imidazo[1,2-a]pyridine ring. Halogenation using bromine or iodine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or iodine in chloroform.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Comparaison Avec Des Composés Similaires
6-Methoxy-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the methoxy group, which may result in different biological activities.
6-Methoxyimidazo[1,2-a]pyridine: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
2-Methylimidazo[1,2-a]pyridine-3-carboxamide: Contains an additional carboxamide group, which can enhance its solubility and pharmacokinetic properties.
The presence of the methoxy group in 6-Methoxy-2-methylimidazo[1,2-a]pyridine makes it unique, as it can influence the compound’s electronic properties and interactions with biological targets.
Propriétés
IUPAC Name |
6-methoxy-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHUMILCZAGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)

![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B571833.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)



![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)

